molecular formula C12H13NO2 B13464141 Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate

Cat. No.: B13464141
M. Wt: 203.24 g/mol
InChI Key: YMWTZRKXAPHANA-UHFFFAOYSA-N
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Description

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzene ring, which is further substituted with a prop-2-yn-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate typically involves the reaction of 3-aminomethylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (methyl) (prop-2-yn-1-yl)amine
  • N-methyl-N-propargylbenzylamine
  • 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole

Uniqueness

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is unique due to its specific substitution pattern and the presence of both ester and amino groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-[(prop-2-ynylamino)methyl]benzoate

InChI

InChI=1S/C12H13NO2/c1-3-7-13-9-10-5-4-6-11(8-10)12(14)15-2/h1,4-6,8,13H,7,9H2,2H3

InChI Key

YMWTZRKXAPHANA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNCC#C

Origin of Product

United States

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